molecular formula C12H11N5O B2480087 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 128626-81-3

5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B2480087
CAS No.: 128626-81-3
M. Wt: 241.254
InChI Key: WXHGAYVTIJSJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Mechanism of Action

Target of Action

The primary target of STL079827 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

STL079827 interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by STL079827 affects the cell cycle, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound also exhibits anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

These studies help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of STL079827’s action is the significant inhibition of cell growth, particularly in tumor cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide can yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more environmentally friendly oxidizing agents to ensure efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Properties

IUPAC Name

2-anilino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-7-10(18)17-12(13-8)15-11(16-17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHGAYVTIJSJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.